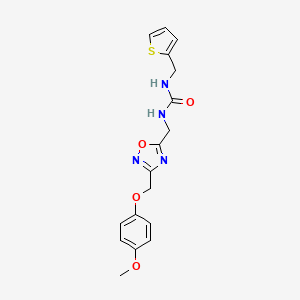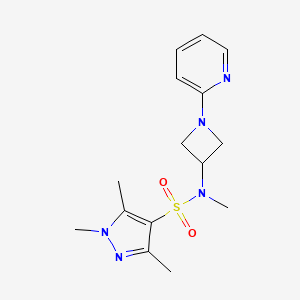
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, playing a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. However, excessive TLR4 activation can also contribute to the pathogenesis of various inflammatory and autoimmune diseases. TAK-242 has therefore attracted considerable interest as a potential therapeutic agent for the treatment of such conditions.
Mécanisme D'action
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide acts as a selective inhibitor of TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, including MyD88 and TRIF. This leads to the inhibition of NF-κB and MAPK signaling pathways, which are responsible for the production of pro-inflammatory cytokines and chemokines. N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide does not affect other TLRs or the adaptive immune system, making it a highly specific inhibitor of TLR4-mediated signaling.
Biochemical and physiological effects:
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of cytokine and chemokine production, the suppression of inflammatory cell infiltration, the reduction of tissue damage and apoptosis, and the enhancement of bacterial clearance. N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has also been shown to have a favorable pharmacokinetic profile, with a half-life of around 10 hours and good oral bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of TLR4 signaling, which allows for the selective modulation of this pathway without affecting other signaling pathways or the adaptive immune system. N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has also been shown to be effective in various animal models of inflammatory and autoimmune diseases, indicating its potential as a therapeutic agent. However, there are also some limitations to the use of N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide in laboratory experiments. Its relatively low yield and complex synthesis may limit its availability and increase its cost. In addition, N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide may have off-target effects or interact with other molecules in complex biological systems, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide and its potential therapeutic applications. One area of interest is the development of more potent and selective TLR4 inhibitors, which could further enhance the efficacy and specificity of this approach. Another area of interest is the identification of biomarkers that could predict the response to N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide or other TLR4 inhibitors, which could help to personalize treatment and improve patient outcomes. Finally, there is also interest in exploring the potential of N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide for the treatment of other diseases, such as cancer, where TLR4 signaling has been implicated in tumor progression and immune evasion.
Méthodes De Synthèse
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves several steps, including the condensation of 2-cyanopyridine with 2,4-pentanedione, followed by the reaction of the resulting product with 3,5-dimethylpyrazole-4-sulfonamide. The final step involves the cyclization of the resulting intermediate with sodium hydride in the presence of 2-bromo-1,3,5-trimethylbenzene. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide can inhibit TLR4-mediated signaling and cytokine production in various cell types, including macrophages, dendritic cells, and epithelial cells. In vivo studies have demonstrated that N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide can attenuate inflammation and tissue damage in animal models of sepsis, acute lung injury, and other inflammatory diseases. Clinical trials have also been conducted to evaluate the safety and efficacy of N,1,3,5-Tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide in human subjects with sepsis, rheumatoid arthritis, and other conditions.
Propriétés
IUPAC Name |
N,1,3,5-tetramethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-11-15(12(2)18(3)17-11)23(21,22)19(4)13-9-20(10-13)14-7-5-6-8-16-14/h5-8,13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXKHQBTHFQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1,3,5-tetramethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)
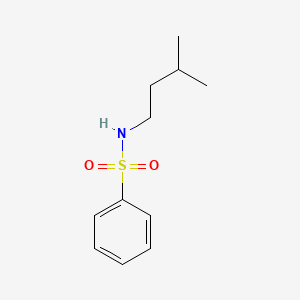

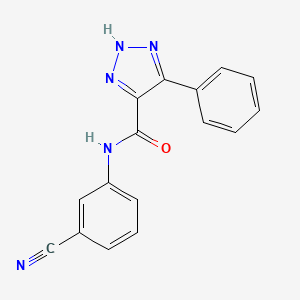
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2634668.png)


![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)
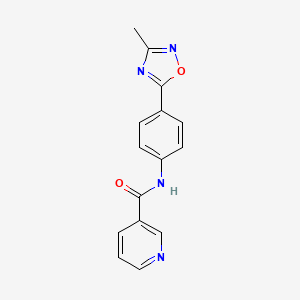
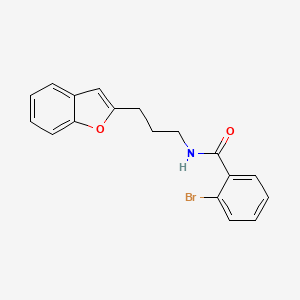
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2634681.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2634684.png)
